

preparation of DEAE-dextran for gene transfection experiments

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Compound of Interest

Compound Name: 2-(Diethylamino)ethanol

Cat. No.: B1670525

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Application Notes: DEAE-Dextran Mediated Gene Transfection

Introduction

DEAE-dextran (diethylaminoethyl-dextran) is a polycationic derivative of the carbohydrate polymer dextran and represents one of the earliest chemical methods for introducing nucleic acids into cultured mammalian cells.[1][2][3] The technique's enduring utility in research is attributed to its simplicity, affordability, and reproducibility.[1][4] This method is particularly well-suited for transient gene expression studies, such as the analysis of promoter and enhancer functions, and for the overexpression of recombinant proteins.[4][5]

Mechanism of Action

The process of DEAE-dextran mediated transfection is based on electrostatic interactions. The positively charged DEAE-dextran molecules associate tightly with the negatively charged phosphate backbone of the nucleic acid (e.g., plasmid DNA).[1][2] This interaction results in the formation of a compact, positively charged complex. The net positive charge of this complex facilitates its adhesion to the negatively charged cell membrane, promoting cellular uptake through endocytosis.[6][7] To further enhance uptake efficiency, an osmotic shock, typically induced by agents like dimethyl sulfoxide (DMSO) or glycerol, can be applied.[1][8]

Advantages and Disadvantages







The primary advantages of the DEAE-dextran method are its simplicity, speed, low cost, and high reproducibility.[2][4] However, it also presents several disadvantages. The method can exhibit cytotoxicity and may induce morphological changes in the treated cells.[1][4] Transfection efficiency can be low in certain cell types, particularly primary cells (often less than 10%).[1][2] Furthermore, the protocol necessitates the use of reduced-serum media during the transfection process and is generally limited to transient, rather than stable, transfections.[1][2] [4]

Optimization Parameters

Successful transfection with DEAE-dextran is dependent on the optimization of several key parameters, which can vary significantly between different cell types.



Parameter	Recommended Range	Notes
Cell Confluency	50-70%	Cells should be in the logarithmic growth phase for optimal transfection.[9]
DNA Purity (A260/A280)	≥ 1.7	High-purity, endotoxin-free DNA is crucial for minimizing cytotoxicity and maximizing efficiency.[10]
Plasmid DNA Concentration	5-10 μg per 10 cm plate	This can be optimized based on cell type and experimental goals.[9]
DEAE-Dextran Concentration	1 mg/mL (stock solution)	The final concentration in the transfection mix should be optimized. Not all lots of DEAE-dextran perform equally well.[9]
Enhancing Agents	20% Glycerol or DMSO	Used to induce osmotic shock and improve DNA uptake.[8][9] Chloroquine (100 µM) can also be used to inhibit lysosomal degradation of the complexes.
Incubation Time	15 min (RT) + 40-60 min (37°C)	The duration of exposure to the DNA/DEAE-dextran complexes is a critical parameter to optimize.[9]

Experimental Protocols

I. Preparation of Reagents

DEAE-Dextran Stock Solution (1 mg/mL)



- Dissolve 50 mg of DEAE-dextran in 50 mL of Tris-buffered saline (TS) or Hank's Balanced Salt Solution (HBSS).
- Warm the solution to 37°C to aid in dissolution.[9]
- Sterilize the solution by filtering it through a 0.45 μm filter.[9]
- Store the stock solution at 4°C.

20% Glycerol Solution

- Add 20 mL of pure glycerol to 80 mL of TS.
- Mix thoroughly until the glycerol is completely dissolved.
- Sterilize through a 0.45 μm filter and store at room temperature.

100 μM Chloroquine Solution

- Prepare a 10 mM stock solution by dissolving 52 mg of chloroquine diphosphate in 10 mL of water.
- Filter sterilize and protect from light.
- Dilute the stock solution 1:100 in culture medium to achieve a final concentration of 100 μM.
- II. Transfection Protocol for Adherent Cells (per 10 cm plate)
- Cell Seeding: The day before transfection, seed approximately 5 x 10^5 to 1 x 10^6 cells per 10 cm plate to ensure they are 50-70% confluent on the day of transfection.[9]
- Preparation of DNA/DEAE-Dextran Complex:
 - Dilute 5-10 μg of plasmid DNA into 750 μL of TS at room temperature.
 - In a separate tube, add 750 μL of the 1 mg/mL DEAE-dextran stock solution.
 - Add the DEAE-dextran solution to the diluted DNA solution and mix gently.

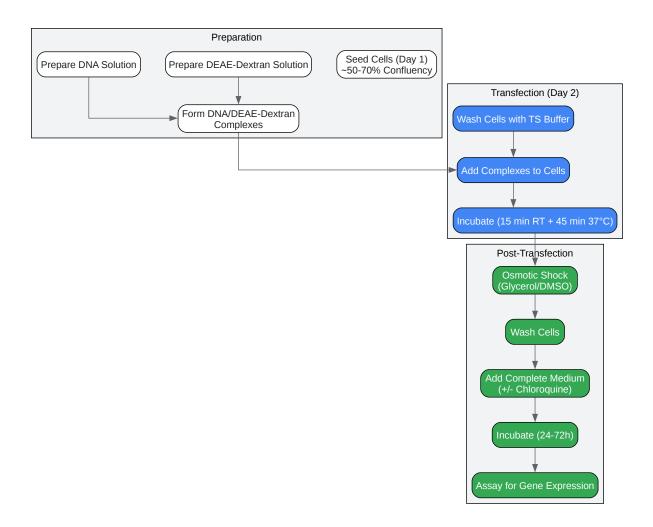


Transfection:

- Aspirate the culture medium from the cells.
- Gently wash the cell monolayer twice with 10 mL of room temperature TS.[9]
- Add the 1.5 mL DNA/DEAE-dextran mixture to the center of the plate.[9]
- Incubate at room temperature for 15 minutes, tilting the plate occasionally to ensure even distribution.
- Transfer the plate to a 37°C incubator for an additional 40-60 minutes, continuing to tilt every 15 minutes.[9]
- Osmotic Shock (Optional but Recommended):
 - Aspirate the DNA/DEAE-dextran mixture.
 - Add 3 mL of 20% glycerol in TS to the plate and leave for exactly 70 seconds.[9]
 - Aspirate the glycerol solution and wash the cells twice with room temperature TS.[9]
- Post-Transfection Care:
 - Add 10 mL of complete culture medium (containing serum). For enhanced expression, this
 medium can be supplemented with 100 μM chloroquine for 3-4 hours, after which it should
 be replaced with fresh complete medium.[9]
 - Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression.

Visualizing the Process

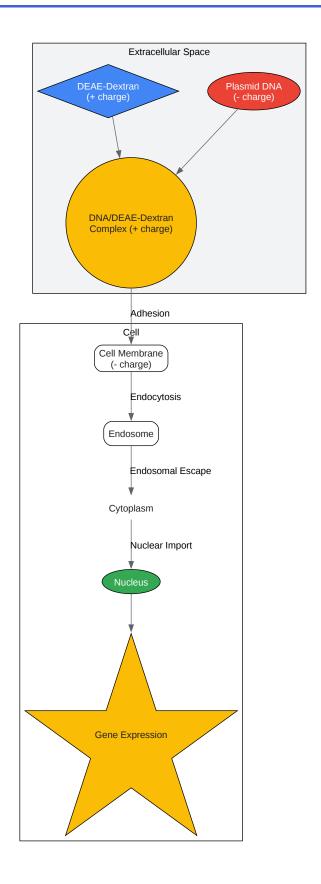




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Caption: Workflow for DEAE-dextran mediated gene transfection.





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